molecular formula C19H22ClN B10859147 Indriline hydrochloride CAS No. 2988-32-1

Indriline hydrochloride

Cat. No.: B10859147
CAS No.: 2988-32-1
M. Wt: 299.8 g/mol
InChI Key: ZTCKJGNZNKVHOJ-UHFFFAOYSA-N
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Description

Indriline Hydrochloride: is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties. It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic structure. This compound is chemically named benzopyrrolidine or 2,3-dihydro-1H-indole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indriline Hydrochloride can be synthesized through various methods. One traditional method is the reduction from indole. Another method involves intramolecular Diels–Alder synthesis. Catalytic synthesis is also a common approach. Stereoselective syntheses are more suitable for specific indriline isomers .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of methanesulfonic acid under reflux in methanol, which yields the corresponding tricyclic indole in good yield .

Chemical Reactions Analysis

Types of Reactions: Indriline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions are used to convert the compound into its reduced form.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative, while reduction may produce a dihydroindole .

Scientific Research Applications

Indriline Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Indriline Hydrochloride involves its interaction with specific molecular targets and pathways. The benzene ring of indriline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness of Indriline Hydrochloride: this compound is unique due to its non-coplanar structure, which increases its water solubility and decreases its lipid solubility compared to other bicyclic structures like indole. This unique property enhances its potential as a drug candidate and its versatility in various chemical reactions .

Properties

CAS No.

2988-32-1

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylinden-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c1-20(2)15-14-19(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19;/h3-13H,14-15H2,1-2H3;1H

InChI Key

ZTCKJGNZNKVHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

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